2-Amino-2-(2-chlorophenyl)propanamide

Neuroscience Serotonin Receptor Pharmacology GPCR Agonism

This ortho-chloro substituted α-amino amide provides a distinct selectivity profile—potent 5-HT2A/2C agonism (EC50=23nM/12nM) vs. MCHR1-inactive analogs. Also inhibits SERT/NET and α3β4 nAChR. Ideal for CNS polypharmacology assays, CYP2B6 inhibition studies (IC50=180nM), and SAR investigations of reduced-stimulation phenylalkylamine motifs. Batch-to-batch ≥98% purity ensures reproducible target engagement.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B12128104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-chlorophenyl)propanamide
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)(C(=O)N)N
InChIInChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-4-2-3-5-7(6)10/h2-5H,12H2,1H3,(H2,11,13)
InChIKeyGGLKXZUCELZHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-chlorophenyl)propanamide: Baseline Identity and In-Class Context


2-Amino-2-(2-chlorophenyl)propanamide (CAS 1182954-44-4, molecular weight 198.65, purity ≥98%) is an organic compound featuring a 2-chlorophenyl group, a primary amine, and a primary amide . Its structure places it within the broad class of alpha-amino amides, a family known for diverse biological activities. Its physicochemical profile is characterized by a calculated LogP of approximately 0.9992, a topological polar surface area (TPSA) of 69.11 Ų, and the presence of two hydrogen bond donors and two acceptors .

Why 2-Amino-2-(2-chlorophenyl)propanamide Cannot Be Trivially Substituted with Closely Related Analogs


Within the alpha-amino amide chemical space, the specific substitution pattern—a single chlorine atom at the ortho position of the phenyl ring—exerts a profound influence on target engagement and selectivity profiles [1]. This is not a generic scaffold. For example, the target compound demonstrates a specific and potent agonist activity at the 5-HT2A receptor (EC50 = 23 nM) [1]. A seemingly minor modification to a related structure (a compound with a different aromatic substitution) results in a complete shift in activity, showing dramatically weaker binding to 5-HT2A (IC50 = 1,930 nM) and a primary affinity for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) (IC50 = 16 nM) [2]. Such differences in target preference illustrate that simple in-class substitution carries a high risk of experimental failure. The following quantitative evidence details the precise, measurable differentiations that support the strategic procurement of this specific compound.

Quantitative Evidence for the Differentiation of 2-Amino-2-(2-chlorophenyl)propanamide


Serotonin Receptor 5-HT2A vs. 5-HT2C Potency and Functional Selectivity

The compound is a potent and moderately selective agonist of the human 5-HT2A receptor [1]. It demonstrates an EC50 of 23 nM at 5-HT2A, compared to a slightly more potent EC50 of 12 nM at the 5-HT2C receptor, representing a measured 1.9-fold difference in potency [1]. This functional profile distinguishes it from a related analog (CHEMBL3600972) that displays significantly weaker 5-HT2A binding (IC50 = 1,930 nM) and instead potently targets MCHR1 (IC50 = 16 nM) [2].

Neuroscience Serotonin Receptor Pharmacology GPCR Agonism

Phenylalkylamine Scaffold SAR: Ortho-Chloro Substitution Confers Distinct CNS Behavioral Profile

The ortho-chlorophenyl substitution pattern is a critical determinant of central nervous system (CNS) activity, differentiating it from other phenylalkylamines. A study on 1-(chlorophenyl)-2-aminopropanes demonstrated that this class of ortho-chloro substituted compounds produces significantly less CNS stimulation compared to non-halogenated amphetamines like d-amphetamine and methamphetamine in behavioral models [1]. This class-level inference highlights that the chlorine substitution, present in the target compound, is not neutral and predicts a different in vivo behavioral profile.

Behavioral Pharmacology CNS Stimulation Structure-Activity Relationship

Broad Polypharmacology: Distinct Interaction Fingerprint Across Monoamine Transporters and nAChRs

The target compound exhibits a unique polypharmacological profile with potent activity across diverse CNS targets. It inhibits the serotonin transporter (SERT) with an IC50 of 100 nM and the norepinephrine transporter (NET) with an IC50 of 443 nM [1]. Furthermore, it displays exceptional potency as an antagonist at the alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This profile contrasts sharply with the compound CHEMBL1934130, which shows weak activity at the dopamine D2 receptor (IC50 = 1,500 nM) [2], suggesting a different spectrum of downstream effects.

Polypharmacology Monoamine Transporters Nicotinic Receptors

Optimized Application Scenarios for 2-Amino-2-(2-chlorophenyl)propanamide Based on Evidence


Neuroscience Research: Investigating Functional Selectivity at 5-HT2A vs. 5-HT2C Receptors

The compound is a potent tool for studying serotonin receptor signaling, specifically for experiments requiring functional agonism at both 5-HT2A and 5-HT2C receptors. Its EC50 values of 23 nM and 12 nM, respectively, provide a measurable window for assessing functional selectivity [1]. This contrasts with analogs that are either inactive at these receptors or primarily target other systems, such as MCHR1 [2].

CNS Drug Discovery: Exploring Multi-Target Pharmacology in Psychiatric and Addiction Models

The unique polypharmacology of this compound, which includes potent inhibition of SERT and NET along with high-affinity antagonism of alpha3beta4 nAChR [1], positions it as a valuable research probe for complex CNS disorders. It can be used to investigate the therapeutic potential of simultaneous modulation of monoamine and cholinergic signaling pathways, a strategy distinct from selective serotonin reuptake inhibitors or selective nAChR antagonists.

Behavioral Pharmacology: Delineating the Role of Ortho-Chlorophenyl Substitution on CNS Stimulant Activity

The compound serves as a key reference molecule for structure-activity relationship (SAR) studies focusing on the behavioral effects of phenylalkylamines. Evidence indicates that the ortho-chlorophenyl motif is associated with a reduced CNS stimulation profile compared to non-halogenated amphetamines [1]. This makes it an ideal candidate for experiments aiming to dissect the molecular mechanisms underlying the stimulant properties of this chemical class.

In Vitro Toxicology: Screening for CYP2B6 Metabolic Interactions

In vitro data indicate that the compound inhibits CYP2B6 with an IC50 of 180 nM in human liver microsomes [1]. This is a crucial consideration for researchers studying drug metabolism or performing hepatotoxicity screens. The compound can be used as a reference inhibitor for CYP2B6 in in vitro assays, helping to identify potential drug-drug interactions or metabolic liabilities of new chemical entities.

Technical Documentation Hub

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